2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a sulfonyl-substituted aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps:
Formation of 4-bromo-2-methylphenol: This can be achieved by bromination of 2-methylphenol using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The 4-bromo-2-methylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(4-bromo-2-methylphenoxy)acetic acid.
Amidation: The 2-(4-bromo-2-methylphenoxy)acetic acid is then reacted with 4-[(methylanilino)sulfonyl]aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or a thiol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromo group.
Oxidation Reactions: Products with oxidized methyl groups, such as carboxylic acids or aldehydes.
Reduction Reactions: Products with reduced sulfonyl groups, such as sulfides or thiols.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-{4-[(methylanilino)sulfonyl]phenyl}acetamide
- 2-(4-fluoro-2-methylphenoxy)-N-{4-[(methylanilino)sulfonyl]phenyl}acetamide
- 2-(4-iodo-2-methylphenoxy)-N-{4-[(methylanilino)sulfonyl]phenyl}acetamide
Uniqueness
2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of the bromo group, which can undergo specific substitution reactions that are not possible with other halogens. Additionally, the combination of the phenoxy and sulfonyl groups provides a distinct chemical environment that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H21BrN2O4S |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21BrN2O4S/c1-16-14-17(23)8-13-21(16)29-15-22(26)24-18-9-11-20(12-10-18)30(27,28)25(2)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,24,26) |
InChI Key |
NTJIRWKFTOEKDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.